3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C25H22N4O5S2 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H22N4O5S2/c1-15-2-5-21-26-22(27-6-8-32-9-7-27)17(23(30)28(21)12-15)11-20-24(31)29(25(35)36-20)13-16-3-4-18-19(10-16)34-14-33-18/h2-5,10-12H,6-9,13-14H2,1H3/b20-11- |
InChI Key |
FVPFEWODIZGLMI-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCOCC6)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)N6CCOCC6)C=C1 |
Origin of Product |
United States |
Preparation Methods
Aldehyde Precursor Synthesis
The pyrido[1,2-a]pyrimidin-4-one aldehyde is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters. For example, 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is prepared by reacting 2-amino-4-methylpyridine with ethyl acetoacetate in the presence of morpholine, followed by Vilsmeier-Haack formylation to introduce the aldehyde group.
Thiazolidinone Ring Closure
The thiazolidinone ring is formed by reacting the aldehyde with 1,3-benzodioxol-5-ylmethylamine and mercaptoacetic acid. Ultrasound irradiation (40 kHz, 50°C, 2 h) enhances reaction efficiency, achieving yields up to 78% while preserving the Z-configuration of the exocyclic double bond. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 50°C | Balances reaction rate and decomposition |
| Ultrasound Frequency | 40 kHz | Reduces reaction time by 60% |
Microwave-Assisted Synthesis for Stereochemical Control
Microwave irradiation has emerged as a pivotal tool for achieving the thermodynamically less stable Z-isomer. In a representative procedure:
-
Reactants :
-
7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (1 equiv)
-
3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (1.2 equiv)
-
-
Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 120°C
-
Irradiation Time: 15 min
-
Microwave Power: 300 W
-
This method achieves a 85% yield with >98% Z-selectivity, attributed to rapid heating/cooling cycles that favor kinetic control. Comparative studies show microwave synthesis reduces reaction times from 12 h (conventional heating) to 15 min.
Post-Modification Strategies for Functional Group Installation
Morpholine Incorporation
The morpholin-4-yl group at position 2 of the pyrido[1,2-a]pyrimidin-4-one is introduced via nucleophilic aromatic substitution. Treatment of 2-chloro-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with morpholine (3 equiv) in tetrahydrofuran at reflux (66°C, 8 h) affords the substituted aldehyde in 92% yield.
Methyl Group Optimization
The 7-methyl group is installed during the pyrido[1,2-a]pyrimidin-4-one synthesis by selecting 2-amino-4-methylpyridine as the starting material. Methylation at earlier stages ensures regioselectivity, avoiding competing reactions at the thiazolidinone nitrogen.
Solvent-Free Mechanochemical Approaches
Recent advances utilize ball milling for solvent-free synthesis. A mixture of the aldehyde, 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one, and catalytic piperidine (5 mol%) is milled at 30 Hz for 45 min, yielding 73% of the target compound. This method eliminates solvent waste but requires post-purification via column chromatography (silica gel, ethyl acetate/hexane 3:1).
Purification and Characterization
Chromatographic Techniques
-
Normal Phase HPLC :
-
Column: Zorbax Silica (250 × 4.6 mm, 5 µm)
-
Mobile Phase: Ethyl acetate/hexane gradient
-
Retention Time: 12.7 min
-
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.94 (d, J = 8.4 Hz, 1H), 6.82–6.75 (m, 3H, benzodioxole-H), 5.98 (s, 2H, OCH₂O), 4.12 (s, 2H, SCH₂), 3.76–3.67 (m, 8H, morpholine-H).
-
HRMS : m/z calcd. for C₂₇H₂₃N₄O₅S₂: 547.1064; found: 547.1068.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Z-Selectivity | Time | Scalability |
|---|---|---|---|---|
| Conventional Heating | 78 | 85% | 12 h | Moderate |
| Microwave | 85 | 98% | 15 min | High |
| Ultrasound | 78 | 90% | 2 h | Low |
| Mechanochemical | 73 | 93% | 45 min | High |
Microwave-assisted synthesis emerges as the superior approach, balancing yield, stereoselectivity, and scalability. However, mechanochemical methods offer environmental advantages by avoiding solvents .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The benzodioxole and morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.
Biology
Biologically, this compound is investigated for its potential as a therapeutic agent. Its structural complexity allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to modulate biological pathways makes it a promising candidate for therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The benzodioxole and thiazolidinone moieties are known to interact with proteins, potentially leading to the modulation of their activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences Among Thiazolidinone-Pyrimidinone Derivatives
Key Observations :
- Core Diversity: The target compound’s pyrido-pyrimidinone core differs from pyrazolo-pyrimidinones (e.g., 10a) and thieno-pyrimidinones (e.g., 19), which alters electronic properties and binding affinities .
- Morpholine vs. Ethylamino-Morpholine: The direct morpholin-4-yl substitution in the target compound simplifies synthetic routes compared to ethylamino-linked morpholine in , but may reduce cell permeability .
Bioactivity and Computational Insights
Table 3: Inferred Bioactivity Based on Structural Analogues
Challenges and Limitations
- Synthetic Complexity : The Z-configuration requires precise stoichiometric control to avoid E-isomer byproducts .
- Bioactivity Gaps: Limited experimental data for the target compound necessitate reliance on computational models (e.g., similarity indexing ), which may overestimate efficacy.
- Core Heterogeneity: Pyrido-pyrimidinones vs. pyrazolo-pyrimidinones exhibit divergent solubility and metabolic stability, complicating direct comparisons .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O6S2 |
| Molecular Weight | 540.6 g/mol |
| IUPAC Name | (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| InChI | InChI=1S/C25H24N4O6S2/c1-15... |
| InChI Key | WTBPNDTUCSKCJK-NDENLUEZSA-N |
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The compound has been shown to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division. This leads to cell cycle arrest and apoptosis in various cancer cell lines, particularly in lung adenocarcinoma and glioma cells .
Antitumor Activity
Studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:
- A549 (lung adenocarcinoma) : The compound induced apoptosis and inhibited DNA synthesis.
- C6 (rat glioma) : Similar effects were observed with increased early and late apoptosis.
These findings suggest that the compound may serve as a promising candidate for cancer therapy .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of cholinesterases, which are important in neurodegenerative diseases. However, the relationship between its anticancer activity and cholinesterase inhibition remains unclear .
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of benzodioxole-based thiosemicarbazone derivatives related to this compound against A549 and C6 cell lines. The results indicated that these compounds could significantly inhibit cell proliferation while maintaining low toxicity to normal cells .
- Mitochondrial Membrane Potential : Another investigation focused on the disturbance of mitochondrial membrane potential caused by the compound in treated cancer cells. This effect is crucial as it correlates with the induction of apoptosis .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield and purity?
The synthesis involves multi-step reactions starting from thiazolidinone ring formation, followed by coupling with the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile for thiazolidinone intermediate synthesis , and dimethylformamide (DMF) or ethanol for condensation reactions under reflux .
- Catalysts : Lewis acids (e.g., zinc chloride) or bases (e.g., triethylamine) to enhance reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) to isolate the final product with ≥95% purity .
- Yield optimization : Adjusting stoichiometry, temperature, and reaction time during the morpholine moiety introduction .
Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify Z-configuration of the exocyclic double bond and substituent positions .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation .
- HPLC : Paired with UV detection to assess purity and stability under varying pH/temperature .
Q. What initial biological screening approaches are recommended to assess potential bioactivity?
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to cellular signaling pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across cell lines or model organisms?
- Dose-response studies : Establish concentration-dependent effects to rule off-target interactions .
- Structural analogs comparison : Test derivatives (e.g., benzodioxole vs. furylmethyl substitutions) to identify pharmacophores .
- Mechanistic profiling : Use RNA sequencing or proteomics to identify pathway-specific responses in divergent models .
Q. What strategies elucidate molecular targets and mechanisms of action in cellular signaling?
- Pull-down assays : Biotinylated compound variants coupled with streptavidin beads to isolate binding proteins .
- Kinase profiling screens : Assess inhibition of 300+ kinases to map selectivity .
- Molecular dynamics simulations : Predict binding modes to receptors (e.g., PI3K, EGFR) .
Q. How do structural modifications influence physicochemical properties and target selectivity?
- Morpholinyl group replacement : Substituting with piperazine or thiomorpholine alters solubility and membrane permeability .
- Benzodioxolylmethyl optimization : Methyl vs. methoxyethyl substitutions impact logP values and metabolic stability .
- SAR studies : Systematic variation of the thiazolidinone ring’s alkyl chain length to balance potency and toxicity .
Q. What computational approaches predict binding affinities and conformational dynamics?
- Molecular docking : Glide or AutoDock to model interactions with ATP-binding pockets .
- Free-energy perturbation (FEP) : Quantify binding energy changes upon substituent modifications .
- QM/MM simulations : Study charge distribution effects on the exocyclic double bond’s reactivity .
Q. How can the Z-configuration of the exocyclic double bond be validated analytically?
- NOESY NMR : Detect spatial proximity between the benzodioxole methyl group and pyrimidinone protons .
- X-ray crystallography : Resolve stereochemistry unambiguously; challenges include crystal growth due to flexibility .
Q. What models evaluate pharmacokinetic properties and metabolic stability?
- In vitro microsomal assays : Human liver microsomes to measure CYP450-mediated degradation .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict blood-brain barrier penetration .
- Ex vivo tissue models : Precision-cut liver slices to assess first-pass metabolism .
Q. How do stability profiles under varying conditions impact experimental reproducibility?
- pH stability : Monitor degradation via HPLC in buffers (pH 2–9) to identify labile functional groups .
- Thermal stability : Accelerated stability studies at 40–60°C to establish storage guidelines .
- Solvent compatibility : Test DMSO stock solution stability over 72 hours to prevent precipitation in assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
